Patent-Documented Synthetic Utility as an Exclusive Precursor for Antiarrhythmic and Anticonvulsant Azetidines
In US Patent 5,130,309, the target compound [1-(1-phenylethyl)azetidin-3-yl]methanol is an essential and explicit starting material for the synthesis of multiple pharmacologically active 3-aryloxy and aryloxyalkyl azetidines. The patent explicitly states: 'The title compound is prepared from 1-(1-phenylethyl)-3-azetidinemethanol following the procedures of preparation 1' and 'Following the procedures of Preparation 3, the title compound is prepared from 1-(1-phenylethyl)-3-azetidinemethanol methanesulfonate ester' [1]. This direct, named use in multiple distinct synthetic transformations within a granted patent constitutes direct evidence of its unique synthetic role. In contrast, generic 3-azetidinemethanol (CAS 95849-02-8) or its N-methyl analog (CAS 1499172-23-4) are not cited in this patent and cannot serve as direct replacements due to the absence of the 1-phenylethyl pharmacophoric element.
| Evidence Dimension | Synthetic Precursor Role in Patent US 5,130,309 |
|---|---|
| Target Compound Data | Cited as a direct starting material for at least four distinct final compounds (via Preparation 1, 3, 4, and 5 routes) |
| Comparator Or Baseline | Generic 3-azetidinemethanol (CAS 95849-02-8) and 1-methyl-3-azetidinemethanol (CAS 1499172-23-4) |
| Quantified Difference | Not cited in patent; cannot replicate synthetic pathway |
| Conditions | Multi-step organic synthesis as described in US 5,130,309 (1991) |
Why This Matters
For organizations developing antiarrhythmic or anticonvulsant candidates within the scope of this patent family, this compound is not a discretionary choice—it is the required gateway intermediate, making it a must-buy item for any repeat or expansion of the disclosed synthetic work.
- [1] Shanklin, J. R., Jr., & Hellberg, M. R. (1992). U.S. Patent No. 5,130,309. Washington, DC: U.S. Patent and Trademark Office. View Source
